molecular formula C7H5F3O2S2 B14613754 Methanesulfonothioic acid, trifluoro-, S-phenyl ester CAS No. 60933-15-5

Methanesulfonothioic acid, trifluoro-, S-phenyl ester

Cat. No.: B14613754
CAS No.: 60933-15-5
M. Wt: 242.2 g/mol
InChI Key: GMQVOIJUOJRSJN-UHFFFAOYSA-N
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Description

Methanesulfonothioic acid, trifluoro-, S-phenyl ester is a chemical compound with the molecular formula C7H5F3O2S2 and a molecular weight of 242.24 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group and a phenyl ester group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanesulfonothioic acid, trifluoro-, S-phenyl ester can be synthesized through several methods. One common method involves the reaction of methanesulfonothioic acid with trifluoromethanesulfonic anhydride in the presence of a base. The reaction typically occurs under mild conditions and yields the desired ester .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonothioic acid, trifluoro-, S-phenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Alcohols, amines, or thiols.

Major Products Formed

The major products formed from these reactions include sulfonic acids, thiols, and substituted esters, depending on the reaction conditions and reagents used .

Scientific Research Applications

Methanesulfonothioic acid, trifluoro-, S-phenyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which methanesulfonothioic acid, trifluoro-, S-phenyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its reactivity and stability, allowing it to participate in various biochemical pathways. The phenyl ester group facilitates its binding to specific molecular sites, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethanesulfonic acid: Similar in structure but lacks the phenyl ester group.

    Methyl trifluoromethanesulfonate: Contains a methyl group instead of a phenyl group.

    Trifluoromethanesulfonic anhydride: An anhydride form with different reactivity.

Uniqueness

Methanesulfonothioic acid, trifluoro-, S-phenyl ester is unique due to its combination of a trifluoromethyl group and a phenyl ester group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies .

Properties

CAS No.

60933-15-5

Molecular Formula

C7H5F3O2S2

Molecular Weight

242.2 g/mol

IUPAC Name

trifluoromethylsulfonylsulfanylbenzene

InChI

InChI=1S/C7H5F3O2S2/c8-7(9,10)14(11,12)13-6-4-2-1-3-5-6/h1-5H

InChI Key

GMQVOIJUOJRSJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SS(=O)(=O)C(F)(F)F

Origin of Product

United States

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